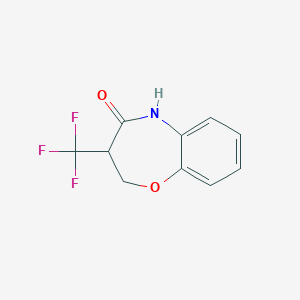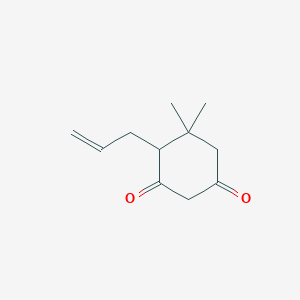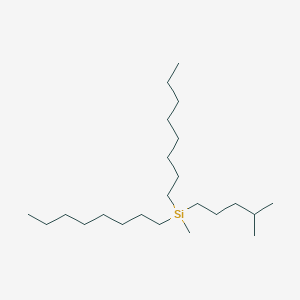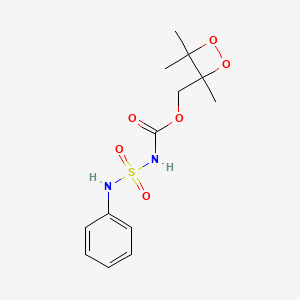![molecular formula C17H16N2O3S B14325277 2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole CAS No. 112109-75-8](/img/structure/B14325277.png)
2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a phenoxyphenoxy moiety, and a thiadiazole ring. Its chemical formula is C20H19NO3S, and it has a molecular weight of 353.44 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-ethoxy-1,3,4-thiadiazole with 4-phenoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyriproxyfen: A juvenile hormone analog and insect growth regulator with a similar phenoxyphenoxy structure.
2-[(4-Phenoxyphenoxy)methyl]-1,3,4-thiadiazole: A compound with a similar thiadiazole ring but different substituents.
Uniqueness
2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, phenoxyphenoxy moiety, and thiadiazole ring contribute to its versatility and effectiveness in various applications, setting it apart from similar compounds.
Properties
CAS No. |
112109-75-8 |
|---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H16N2O3S/c1-2-20-17-19-18-16(23-17)12-21-13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI Key |
OTVKMXWVGVZYDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(S1)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)


![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)

![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)
![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)


![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
